molecular formula C20H25NO B11982594 [1,1'-Biphenyl]-4-carboxamide, 4'-heptyl- CAS No. 67599-21-7

[1,1'-Biphenyl]-4-carboxamide, 4'-heptyl-

Katalognummer: B11982594
CAS-Nummer: 67599-21-7
Molekulargewicht: 295.4 g/mol
InChI-Schlüssel: OTQJIVXAIVXUBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,1’-Biphenyl]-4-carboxamide, 4’-heptyl- is a compound belonging to the biphenyl family, characterized by the presence of a carboxamide group at the 4-position and a heptyl group at the 4’-position. This compound is known for its applications in various fields, including materials science and optoelectronics, due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-carboxamide, 4’-heptyl- typically involves the following steps:

Industrial Production Methods

Industrial production of [1,1’-Biphenyl]-4-carboxamide, 4’-heptyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors and automated systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the heptyl group can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products

    Oxidation: Formation of heptyl alcohols or heptyl carboxylic acids.

    Reduction: Formation of biphenyl amines.

    Substitution: Introduction of various functional groups on the biphenyl core.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [1,1’-Biphenyl]-4-carboxamide, 4’-heptyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology

In biological research, this compound can be used as a probe to study molecular interactions and binding affinities due to its ability to interact with various biomolecules.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, [1,1’-Biphenyl]-4-carboxamide, 4’-heptyl- is used in the production of liquid crystals for display technologies and as a component in the formulation of advanced materials for electronic devices .

Wirkmechanismus

The mechanism of action of [1,1’-Biphenyl]-4-carboxamide, 4’-heptyl- involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with target molecules, while the heptyl group provides hydrophobic interactions, enhancing binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of [1,1’-Biphenyl]-4-carboxamide, 4’-heptyl- lies in its combination of a carboxamide group and a heptyl group, which provides a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Eigenschaften

CAS-Nummer

67599-21-7

Molekularformel

C20H25NO

Molekulargewicht

295.4 g/mol

IUPAC-Name

4-(4-heptylphenyl)benzamide

InChI

InChI=1S/C20H25NO/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)18-12-14-19(15-13-18)20(21)22/h8-15H,2-7H2,1H3,(H2,21,22)

InChI-Schlüssel

OTQJIVXAIVXUBV-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.